1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol

説明

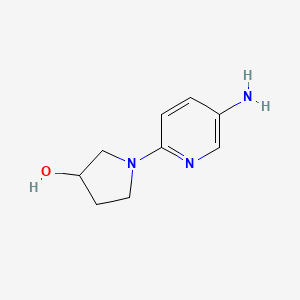

Structure

2D Structure

特性

IUPAC Name |

1-(5-aminopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZANZYEZRAGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696202 | |

| Record name | 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939376-58-6 | |

| Record name | 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol. The compound consists of a pyrrolidine ring substituted with a 5-aminopyridine moiety, which contributes to its pharmacological profile. The presence of an amino group on the pyridine and a hydroxyl group on the pyrrolidine indicates its potential as a pharmacophore in drug design.

While specific mechanisms of action for this compound remain largely unexplored, its structural components suggest several potential biological activities:

- Neuroprotective Effects : Compounds containing aminopyridine derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

- Anticancer Activity : The compound's structural similarity to known anticancer agents indicates potential antiproliferative effects. Preliminary studies suggest it may interact with various biological targets involved in cancer progression.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring, amino group | Anticancer, neuroprotective |

| 5-Aminopyridine | Pyridine ring with amino group | Neurotransmitter modulator |

| 1-(pyridin-2-yl)pyrrolidin-3-one | Pyrrolidine ring, carbonyl instead of hydroxyl | Antidepressant |

| Bupropion | Phenethylamine structure | Antidepressant |

The unique combination of functional groups in this compound may confer distinct biological properties that warrant further investigation.

Neuroprotective Studies

Research has indicated that aminopyridine derivatives can enhance neuronal survival under stress conditions. For instance, studies involving similar compounds have demonstrated their ability to modulate neurotransmitter release and improve cognitive function in animal models of Alzheimer’s disease. These findings suggest that this compound could have similar effects, although direct studies are needed to confirm this hypothesis.

Anticancer Investigations

Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, certain pyrrolidine derivatives have exhibited significant antiproliferative activity against various cancer cell lines. Further research into the specific interactions and efficacy of this compound against cancer cells is necessary to elucidate its potential as an anticancer agent.

科学的研究の応用

Research indicates that 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, making it a candidate for further investigation in oncology.

- Neuroprotective Effects : Similar to other aminopyridine derivatives, it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

However, detailed studies on its mechanism of action and specific biological targets are currently lacking. This gap presents an opportunity for future research to elucidate these aspects.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve:

- Starting from Pyrrolidine Derivatives : Utilizing established reactions to introduce the 5-amino group onto the pyridine ring.

- Functionalization Techniques : Applying various functionalization techniques to ensure the correct positioning of the hydroxyl group on the pyrrolidine structure .

Applications in Medicinal Chemistry

The unique combination of functional groups in this compound opens avenues for its application in several therapeutic areas:

| Therapeutic Area | Potential Application |

|---|---|

| Cancer Treatment | Development of anticancer agents |

| Neurology | Neuroprotective agents for conditions like Alzheimer's |

| Pain Management | Potential as an analgesic or anti-inflammatory agent |

類似化合物との比較

Substituent Effects

- Aminomethyl vs. Amino Groups: Substituting -NH₂ with -CH₂NH₂ (C₁₀H₁₅N₃O) introduces a spacer that may enhance interactions with charged residues in biological targets .

- Halogenation : Fluorine in C₈H₇FN₂O improves metabolic stability and electronegativity, a common strategy in medicinal chemistry .

Research and Development Considerations

- Crystallography : Tools like SHELXL and SHELXS are widely used for structural analysis of small molecules, including heterocycles, enabling precise determination of puckering conformations in pyrrolidine rings .

準備方法

N-Acylation and Hydrogenolysis-Based Synthesis

A key approach involves protecting the 5-amino group of pyridine derivatives to enable functionalization at the 2-position. For example:

- N-Acylation : 5-Aminopyridine intermediates are protected via reaction with acyl chlorides (e.g., acetyl chloride) in tetrahydrofuran (THF) with triethylamine as a base. This step prevents unwanted side reactions during subsequent modifications.

- Coupling with Pyrrolidin-3-ol : The 2-position is functionalized via copper-catalyzed amination. For instance, 2-bromo-5-(acylamino)pyridine reacts with pyrrolidin-3-ol under CuSO₄ catalysis in ammonium hydroxide at elevated temperatures (180 °C).

- Deprotection : The acyl group is removed via hydrogenolysis using Pd(OH)₂/C under hydrogen atmosphere or via zirconocene chloride hydride (Schwartz reagent).

Suzuki Cross-Coupling and Deprotection

Adapting methods from 3-aminopyridin-2-one synthesis:

- Suzuki Coupling : A boronic ester-containing pyrrolidin-3-ol derivative is coupled with 5-nitro-2-iodopyridine under palladium catalysis.

- Nitro Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Zn/HCl.

- Methoxylation/Deprotection : A 2-methoxy group is introduced via NaH/MeOH, followed by TMS-I-mediated deprotection.

- Yields for analogous Suzuki couplings range from 50–70%.

- TMS-I deprotection selectively removes methyl groups without affecting the pyrrolidine ring.

Rh-Catalyzed Coupling and Cyclization

A Rhodium-catalyzed method enables direct C–N bond formation between pyridine and pyrrolidine precursors:

- Substrate Preparation : Vinyl azides and isonitriles react under Rh catalysis to form aminopyridine intermediates.

- Cyclization : Pyrrolidin-3-ol is introduced via a Huisgen azide-alkyne cycloaddition (CuAAC) with a propargyl alcohol derivative.

- Rh catalyst (0.005 mmol), 2,2′-bipyridine ligand, 1,4-dioxane, 120 °C.

- Final yields: 60–80% after column chromatography.

Thiadiazole Cyclization Approach

Though designed for thiadiazol-5-amines, this method provides insights into heterocycle-pyrrolidine linkages:

- Iminothiocarbamide Formation : 5-Isopropoxypicolinimidamide reacts with 3-methylpyridin-2-amine isothiocyanate.

- Cyclization : DIAD-mediated cyclization forms the thiadiazole core, which could be adapted for pyrrolidine ring closure.

- DIAD cyclization yields 36% for analogous structures.

- NMR (DMSO-d6): δ 8.35–8.29 (m, 2H), 4.81–4.75 (m, 1H).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| N-Acylation/Hydrogenolysis | High-yielding deprotection | Requires harsh Cu conditions |

| Suzuki Coupling | Modular boronic acid use | Multi-step, costly catalysts |

| Rh-Catalyzed Coupling | Direct C–N bond formation | Sensitive to oxygen/moisture |

| Thiadiazole Cyclization | Selective heterocycle formation | Low yields in cyclization step |

Characterization and Validation

All routes require validation via:

- ¹H/¹³C NMR : Key peaks include pyrrolidine -OH (δ 4.30–4.75) and pyridine aromatic protons (δ 6.60–8.35).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 328.2 for analogous compounds).

Q & A

Q. What are the established synthetic routes for 1-(5-Aminopyridin-2-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for academic research purposes?

The synthesis typically involves multi-step reactions starting with pyridine derivatives and pyrrolidine precursors. Key steps include:

- Coupling Reactions : Catalytic cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the aminopyridine group.

- Hydroxylation : Selective oxidation or hydroxylation at the pyrrolidine C3 position, often using transition-metal catalysts or enzymatic methods.

- Chiral Resolution : For enantiomerically pure forms, chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP systems) may be employed .

Q. Optimization Strategies :

Q. Which analytical techniques are most effective for confirming the stereochemical purity and structural integrity of this compound in solution and solid states?

| Technique | Application | Detection Limit |

|---|---|---|

| X-ray Crystallography | Absolute stereochemistry determination | <0.5 Å resolution |

| Chiral HPLC | Enantiomeric excess (ee) quantification | 0.1% ee |

| NMR | Structural validation (e.g., hydroxyl proton shifts) | 1–5 mol% |

| High-Resolution MS | Molecular formula confirmation | ppm accuracy |

Q. Best Practices :

Q. What preliminary biological screening approaches are recommended for investigating the pharmacological potential of this compound?

- Target-Based Assays : Screen against kinases or GPCRs using fluorescence polarization or SPR.

- Cell Viability Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer/normal cell lines.

- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.

Q. Data Interpretation :

- Compare results with structurally similar compounds (e.g., pyrrolidine derivatives with hydroxyl/amino groups) to infer structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers address contradictory results in binding affinity assays between computational predictions and experimental data for this compound?

- Validation Steps :

- Re-run computational docking (e.g., AutoDock Vina) with explicit solvent models.

- Perform saturation transfer difference (STD) NMR to validate binding epitopes.

- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters.

- Common Pitfalls :

Q. What strategies exist for resolving racemic mixtures during asymmetric synthesis of this compound, particularly when dealing with sensitive amino-pyridine substituents?

| Method | Advantages | Limitations |

|---|---|---|

| Chiral Chromatography | High purity (>99% ee) | Scalability issues |

| Enzymatic Resolution | Mild conditions (pH 7–8, 25–37°C) | Substrate specificity required |

| Dynamic Kinetic Resolution | High yields via racemization catalysts | Catalyst cost and recycling |

Q. Case Study :

Q. What advanced computational modeling techniques are suitable for predicting the compound's interaction with biological targets lacking established crystal structures?

- Homology Modeling : Build 3D target models using SWISS-MODEL or I-TASSER.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns (e.g., GROMACS).

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers .

Q. How should researchers design controlled degradation studies to evaluate the compound's stability under various pH and temperature conditions relevant to biological systems?

- Protocol :

- Prepare solutions at pH 2 (simulating stomach), 7.4 (blood), and 9 (intracellular).

- Incubate at 25°C, 37°C, and 50°C for 24–72 hours.

- Monitor degradation via LC-MS and quantify stable metabolites.

- Safety Considerations :

- Follow GHS guidelines for handling hygroscopic or light-sensitive intermediates .

Q. What methodologies enable precise determination of the compound's partition coefficient (LogP) and solubility profile while accounting for its zwitterionic nature?

- LogP Measurement :

- Shake-flask method with octanol/water phases (correct for ionization using Henderson-Hasselbalch equation).

- Solubility :

- Use nephelometry or UV-Vis spectroscopy in biorelevant media (FaSSIF/FeSSIF).

- Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。